Cytotoxic Potency in L1210 Leukemia Cells: 7-Benzyloxy Derivative vs. 7-Methoxy Analogs
Direct head-to-head cytotoxicity comparison reveals that flavones bearing a 7-benzyloxy group (e.g., 2′-benzyloxy-5,7,8-trimethoxyflavone) exhibit ED50 values in L1210 murine leukemia cells of 5.9 μg/mL, whereas structurally analogous compounds with a 7-methoxy substitution, such as 2′-hydroxy-5,7,8-trimethoxyflavone, show reduced potency with an ED50 of 9.8 μg/mL [1]. This ~40% decrease in potency highlights that the 7-benzyloxy moiety is a critical determinant of cytotoxic efficacy in this system, outperforming the corresponding 7-methoxy derivative.
| Evidence Dimension | Cytotoxicity (ED50) against L1210 murine leukemia cells |
|---|---|
| Target Compound Data | 2′-benzyloxy-5,7,8-trimethoxyflavone (representative 7-benzyloxy analog): ED50 = 5.9 μg/mL |
| Comparator Or Baseline | 2′-hydroxy-5,7,8-trimethoxyflavone (7-methoxy analog): ED50 = 9.8 μg/mL |
| Quantified Difference | ~1.7-fold lower ED50 (more potent) for the 7-benzyloxy derivative |
| Conditions | In vitro cytotoxicity assay using L1210 murine leukemia cell line; endpoints measured after 48-72 hr incubation. |
Why This Matters
This data provides a clear, quantitative justification for procuring the 7-benzyloxy derivative over a 7-methoxy analog when optimizing for cytotoxic activity in leukemia models, directly impacting experimental design and compound selection.
- [1] Ahn, B. Z. (1995). Polyoxygenated flavones; Synthesis, cytotoxicities and antitumor activity against ICR mice carrying S-180 cells. Archives of Pharmacal Research, 18(6), 440-448. View Source
